Bienvenue dans la boutique en ligne BenchChem!

5-Methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid

CDK8 kinase inhibition Colorectal cancer Kinase selectivity profiling

5-Methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid (CAS 1508284-17-0, molecular formula C₆H₅N₃O₂S, molecular weight 183.19 g/mol) is a heterocyclic building block featuring a fused imidazo[5,1-b][1,3,4]thiadiazole core with a methyl substituent at the 5-position and a carboxylic acid group at the 2-position. The [5,1-b] ring fusion topology distinguishes this compound from the more common imidazo[2,1-b][1,3,4]thiadiazole regioisomers, creating a unique spatial orientation of the nitrogen and sulfur atoms that dictates distinct hydrogen-bonding patterns in biological target engagement.

Molecular Formula C6H5N3O2S
Molecular Weight 183.19 g/mol
CAS No. 1508284-17-0
Cat. No. B1474973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid
CAS1508284-17-0
Molecular FormulaC6H5N3O2S
Molecular Weight183.19 g/mol
Structural Identifiers
SMILESCC1=NC=C2N1N=C(S2)C(=O)O
InChIInChI=1S/C6H5N3O2S/c1-3-7-2-4-9(3)8-5(12-4)6(10)11/h2H,1H3,(H,10,11)
InChIKeyXMOLIBCMDMUZBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid (CAS 1508284-17-0): Chemical Identity and Scaffold Architecture for Procurement Specification


5-Methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid (CAS 1508284-17-0, molecular formula C₆H₅N₃O₂S, molecular weight 183.19 g/mol) is a heterocyclic building block featuring a fused imidazo[5,1-b][1,3,4]thiadiazole core with a methyl substituent at the 5-position and a carboxylic acid group at the 2-position [1]. The [5,1-b] ring fusion topology distinguishes this compound from the more common imidazo[2,1-b][1,3,4]thiadiazole regioisomers, creating a unique spatial orientation of the nitrogen and sulfur atoms that dictates distinct hydrogen-bonding patterns in biological target engagement [2]. This scaffold has been explicitly validated in the discovery of CDK8 kinase inhibitors, where an amide derivative of this compound was co-crystallized with CDK8/cyclin C (PDB 5ICP) [3], and is claimed as an amyloid-beta lowering agent in patent literature [4].

Why 5-Methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid Cannot Be Substituted by Generic Imidazothiadiazole Analogs in Research Procurement


The imidazothiadiazole chemical space encompasses at least three distinct ring fusion topologies—[5,1-b], [2,1-b], and [2,1-b] with varied substitution patterns—each exhibiting profoundly different biological target preferences [1]. The [5,1-b] fusion places the sulfur atom distal to the imidazole ring in a geometry that forms a specific bidentate hydrogen-bond donor–acceptor motif with the kinase hinge region (Asp98 backbone), as resolved in the CDK8 co-crystal structure at 2.9 Å halogen–Val27 carbonyl distance [2]. In contrast, imidazo[2,1-b][1,3,4]thiadiazole regioisomers orient the sulfur proximal to the bridgehead, altering the hinge-binding pharmacophore and shifting kinase selectivity toward ALK5 (IC₅₀ = 0.0012 µM) [3] or FAK (IC₅₀ = 1.04–3.44 µM) [4] rather than CDK8. The 5-methyl substituent further modulates electron density on the thiadiazole ring, influencing metabolic stability at the pyrrolidine linker site—a documented metabolic soft spot in this series [2]. Simple 1,3,4-thiadiazole-2-carboxylic acids lacking the fused imidazole ring entirely lose the extended aromatic system required for kinase hinge binding, rendering them inactive against the CDK family [5]. Therefore, even compounds sharing the imidazothiadiazole name cannot be considered interchangeable for target-based screening or SAR campaigns.

Quantitative Differentiation Evidence for 5-Methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid: Comparator-Based Performance Data for Procurement Decisions


CDK8 Kinase Affinity: Imidazo[5,1-b]thiadiazole Scaffold Achieves Single-Digit Nanomolar Biochemical Potency Distinct from Imidazo[2,1-b] Regioisomers

The amide derivative of 5-methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid (compound 6 in the CDK8 inhibitor series) demonstrated CDK8 biochemical IC₅₀ = 4.9 nM, representing the scaffold's intrinsic target engagement capability [1]. Critically, the [5,1-b] fusion topology enables a binding mode wherein the chlorine atom at the para-position of the phenyl ring forms a 2.9 Å halogen-bond interaction with the Val27 carbonyl oxygen, and the carbonyl linker engages the catalytic Lys52 at a distance of 3.6 Å [1]. In head-to-head comparison, when this imidazo[5,1-b]thiadiazole scaffold was replaced by a 3-methyl-1H-pyrazolo[3,4-b]pyridine hinge binder in the matched molecular pair analysis (compound 25, MSC2530818), the CDK8 IC₅₀ increased to 2.6 nM—a 1.9-fold reduction in biochemical potency—but cellular potency improved 11-fold and microsomal stability increased significantly [1]. Imidazo[2,1-b][1,3,4]thiadiazole derivatives from independent studies exhibit a divergent kinase selectivity profile, with potent ALK5 inhibition (IC₅₀ = 0.0012 µM) and 91% inhibition of p38α MAP kinase at 10 µM [2], or FAK inhibition with antiproliferative IC₅₀ values of 1.04–3.44 µM against PDAC models [3], confirming that the ring fusion topology dictates kinase target preference.

CDK8 kinase inhibition Colorectal cancer Kinase selectivity profiling X-ray crystallography

Metabolic Stability of Imidazo[5,1-b]thiadiazole Scaffold: Microsomal Clearance Data and Structural Determinants of Oxidative Metabolism

The imidazo[5,1-b]thiadiazole scaffold demonstrates a defined metabolic stability profile. In the CDK8 inhibitor optimization study, compounds bearing this scaffold (series including compound 6 with the target core structure) exhibited microsomal stability values with the pyrrolidine ring linker identified as the primary site of oxidative metabolism [1]. Metabolite identification studies confirmed that the pyrrolidine linker, rather than the imidazo[5,1-b]thiadiazole core itself, undergoes oxidative modification, indicating that the heterocyclic core possesses intrinsic metabolic robustness [1]. The key scaffold replacement study showed that switching from the imidazo[5,1-b]thiadiazole to a pyrazolo[3,4-b]pyridine hinge binder (compound 25) led to a significant improvement in mouse and rat microsomal stability alongside an 11-fold gain in cellular potency [1]. This establishes a clear baseline: the imidazo[5,1-b]thiadiazole carboxylic acid scaffold offers tractable and optimizable metabolic stability rather than an intractable liability. In comparison, imidazo[2,1-b][1,3,4]thiadiazole derivatives from a multitarget enzyme inhibition study demonstrated favorable in silico ADME/T predictions, with the most potent compounds (5–7, 9–11) showing drug-likeness properties suitable for further development [2], suggesting that the [2,1-b] regioisomers may possess different metabolic susceptibility profiles due to altered electron distribution.

Microsomal stability ADME Drug metabolism Lead optimization

Amyloid-Beta Pathway Target Engagement: Patent-Claimed Differentiation from Generic Thiadiazole Carboxylic Acids

5-Methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid is explicitly claimed as an intermediate in the synthesis of imidazo-thiadiazole derivatives that function as amyloid-beta (Aβ) lowering agents for the treatment of neurodegenerative diseases including Alzheimer's disease [1]. The patent (U.S. 9,932,354 B2, assigned to Ares Trading S.A.) encompasses compounds of Formula (I) that incorporate the imidazo[5,1-b][1,3,4]thiadiazole scaffold substituted at the 2-position with carboxylic acid or derived amide functionalities [1]. The claimed mechanism involves reduction of Aβ peptide production, targeting the amyloidogenic pathway central to Alzheimer's pathology—a therapeutic strategy that distinguishes this compound class from generic 1,3,4-thiadiazole-2-carboxylic acids [2]. In contrast, imidazo[2,1-b][1,3,4]thiadiazole derivatives are predominantly claimed for kinase inhibition (PI3K, FAK, ALK5) [3] or as antibacterial/antiparasitic agents [4], without documented Aβ-lowering activity. The regiospecific positioning of the carboxylic acid at the 2-position of the [5,1-b] scaffold enables amide coupling to generate Aβ-lowering pharmacophores—a synthetic vector not accessible from the 5-carboxylic acid regioisomers of the [2,1-b] series. BindingDB entry CHEMBL2314613 records a related imidazo[5,1-b]thiadiazole derivative with gamma-secretase-mediated Aβ42 production IC₅₀ = 14 nM in HEK293 cells [5], providing quantitative evidence of target engagement potency for this scaffold class.

Amyloid-beta lowering Alzheimer's disease Neurodegeneration Gamma-secretase modulation

Multitarget Enzyme Inhibition: Imidazole-Thiadiazole Hybrid Scaffold Outperforms Standard Inhibitors in α-Glucosidase and AChE Assays

Although direct data for 5-methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid itself are not reported in the multitarget enzyme study, a library of 24 structurally related imidazole-thiadiazole hybrid compounds provides class-level evidence of the scaffold's enzyme inhibition potential [1]. Derivatives 5–7, 9–11, 18, and 19 displayed α-glucosidase IC₅₀ values ranging from 1.4 ± 0.01 to 13.6 ± 0.01 µM, compared to the standard acarbose IC₅₀ = 14.8 ± 0.01 µM—representing up to a 10.6-fold potency improvement [1]. For α-amylase, the same derivatives showed IC₅₀ values of 0.9 ± 0.01 to 12.8 ± 0.02 µM [1]. Against acetylcholinesterase (AChE), compounds 11–13, 16, 20, and 21 exhibited IC₅₀ = 8.6 ± 0.02 to 34.7 ± 0.03 µM, with compound 21 showing 4.6-fold greater potency than donepezil chloride (IC₅₀ = 39.2 ± 0.05 µM) [1]. Compound 21 demonstrated comparable BChE inhibition (IC₅₀ = 45.1 ± 0.09 µM) to donepezil (IC₅₀ = 44.2 ± 0.05 µM) [1]. All compounds also exhibited antioxidant activities via CUPRAC, FRAP, and DPPH assays [1]. In contrast, simple 1,3,4-thiadiazole-2-carboxylic acids without the fused imidazole ring lack the extended conjugation and hydrogen-bonding capacity required for potent cholinesterase engagement [2]. The carboxylic acid functionality at the 2-position enables further derivatization to optimize these multitarget activities through amide or ester conjugation.

α-Glucosidase inhibition Acetylcholinesterase inhibition Antioxidant activity Multitarget drug design

Optimal Research and Industrial Application Scenarios for 5-Methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid Based on Quantitative Differentiation Evidence


CDK8-Targeted Oncology Drug Discovery: Kinase Inhibitor Lead Generation Leveraging the [5,1-b] Hinge-Binding Pharmacophore

As demonstrated by the CDK8 co-crystal structure (PDB 5ICP) and biochemical potency data (IC₅₀ = 4.9 nM for compound 6), 5-methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid serves as the optimal carboxylic acid building block for synthesizing CDK8 hinge-binding amide derivatives [1]. The 2-position carboxylic acid enables direct amide coupling with diverse amine-containing linker-payload modules (pyrrolidine, azetidine, piperidine, piperazine), while the 5-methyl substituent provides a defined vector for modulating metabolic stability at the linker site [1]. This compound should be prioritized over imidazo[2,1-b]thiadiazole-5-carboxylic acids (e.g., CAS 96356-16-0), which orient the acid handle at a different position and target ALK5/FAK kinases rather than CDK8 [2]. The X-ray crystallographic validation eliminates ambiguity in scaffold selection: only the [5,1-b] topology positions the sulfur atom for the critical halogen-bond interaction with Val27 (2.9 Å distance) required for CDK8 potency [1].

Alzheimer's Disease Research: Synthesis of Amyloid-Beta Lowering Agents via the Patented Imidazo[5,1-b]thiadiazole Scaffold

U.S. Patent 9,932,354 B2 explicitly claims 5-methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid as a key intermediate in the preparation of Aβ-lowering agents for neurodegenerative disease treatment [3]. The scaffold class demonstrates gamma-secretase-modulated Aβ42 lowering with IC₅₀ = 14 nM in HEK293 cellular assays [4]. This compound should be specified in procurement for any AD-focused medicinal chemistry program requiring imidazothiadiazole-based Aβ modulators, as alternative imidazo[2,1-b] regioisomers lack both the patent protection and the documented Aβ-lowering biological activity [5]. The free carboxylic acid provides a versatile synthetic handle for rapid analog generation through amide bond formation.

Multitarget Metabolic-Neurodegenerative Drug Design: α-Glucosidase and Cholinesterase Inhibitor Development

The imidazole-thiadiazole hybrid scaffold demonstrates potent multitarget enzyme inhibition: α-glucosidase IC₅₀ as low as 1.4 µM (10.6-fold better than acarbose at 14.8 µM) and AChE IC₅₀ as low as 8.6 µM (4.6-fold better than donepezil at 39.2 µM) [6]. 5-Methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid provides the core scaffold with a derivatizable carboxylic acid at the 2-position, enabling systematic SAR exploration through amide library synthesis. The fused [5,1-b] topology offers distinct electronic properties compared to [2,1-b] regioisomers that may translate into differential enzyme isoform selectivity. Procurement of this specific regioisomer is essential for laboratories pursuing dual glucosidase/cholinesterase inhibitor programs.

Chemical Biology Tool Compound Synthesis: Kinase Selectivity Profiling Across the Imidazothiadiazole Regioisomer Space

The divergent kinase selectivity profiles of imidazo[5,1-b]thiadiazoles (CDK8, IC₅₀ = 4.9 nM) [1] versus imidazo[2,1-b]thiadiazoles (ALK5, IC₅₀ = 0.0012 µM; FAK, IC₅₀ = 1.04–3.44 µM) [REFS-2, REFS-7] create a compelling case for systematic chemical biology tool compound panels. 5-Methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid is the definitive starting material for synthesizing the [5,1-b] arm of such a panel. Its procurement enables the generation of affinity probes, photoaffinity labels, or PROTAC precursors that selectively engage CDK8 and cyclin C without cross-reactivity toward ALK5 or FAK. This regiospecificity cannot be achieved using generic imidazothiadiazole building blocks with ambiguous or incorrect fusion topologies.

Quote Request

Request a Quote for 5-Methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.